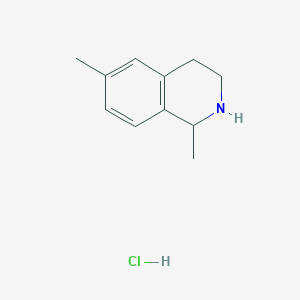

1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C11H15N·HCl It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Mecanismo De Acción

Target of Action

1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as AT22657, is a member of the isoquinoline alkaloids, a large group of natural products Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (thiq), have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq-based compounds, including at22657, are known to interact with their targets, leading to changes that result in their biological activity . For instance, some THIQ analogs have been reported to change the substrate pocket to prevent AMP from binding .

Biochemical Pathways

Thiq analogs have been associated with the control of neurotransmitter function and prevention of neurotoxicity related to monoamine oxidase (mao) activity in the brain . They also possess intrinsic antioxidant properties .

Result of Action

Thiq analogs have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Some THIQ analogs are known to be neurodegenerating agents .

Análisis Bioquímico

Biochemical Properties

Tetrahydroisoquinolines (THIQs), a class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways .

Cellular Effects

Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Molecular Mechanism

Thiqs are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiqs are known to have long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Thiqs are known to interact with various enzymes or cofactors .

Transport and Distribution

Thiqs are known to interact with various transporters or binding proteins .

Subcellular Localization

Thiqs are known to be directed to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline ring system. The reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

In industrial settings, the synthesis of 1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride may involve large-scale Pictet-Spengler reactions using optimized conditions to maximize yield and purity. The reaction mixture is often subjected to crystallization and purification steps to obtain the final product in its hydrochloride salt form .

Análisis De Reacciones Químicas

Types of Reactions

1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it back to its parent amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Parent amine.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

Aplicaciones Científicas De Investigación

1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential neuroprotective effects and interactions with neurotransmitter systems.

Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases and as a neuroprotectant.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Comparación Con Compuestos Similares

1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other similar compounds:

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective effects and potential therapeutic applications.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Studied for its interactions with neurotransmitter systems and potential medicinal uses.

1,2,3,4-Tetrahydroisoquinoline: The parent compound, widely studied for its biological activities and chemical properties.

Actividad Biológica

1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (AT22657) is a compound recognized for its tetrahydroisoquinoline core structure. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly in neurochemistry and the treatment of neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula for 1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is C11H15N·HCl. It is characterized by a tetrahydroisoquinoline scaffold that is known to exhibit various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Weight | 197.71 g/mol |

| Solubility | Moderately soluble in water |

| Log P | 2.74 |

| BBB Permeability | Yes |

Research indicates that 1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride may influence neurotransmitter systems by modulating dopamine and serotonin pathways. This modulation is crucial for the treatment of conditions such as Parkinson's disease and other neurodegenerative disorders. The compound's ability to interact with these neurotransmitter systems underlines its potential neuroprotective effects.

Neuroprotective Effects

Several studies have highlighted the neuroprotective properties of 1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. It has been shown to exert protective effects against neuronal damage induced by oxidative stress and excitotoxicity. For instance:

- Case Study : In a model of Parkinson's disease, administration of this compound resulted in decreased neuronal apoptosis and improved motor function in treated animals compared to controls.

- Mechanism : The compound appears to inhibit apoptotic pathways while promoting antioxidant defenses within neuronal cells.

Interaction with Neurotransmitter Systems

The compound has also been studied for its effects on neurotransmitter systems:

- Dopaminergic Activity : It enhances dopaminergic transmission which can be beneficial in models mimicking Parkinsonian symptoms .

- Serotonergic Modulation : Research indicates that it may also modulate serotonin levels, contributing to its antidepressant-like effects observed in various animal models .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, it can be compared with other tetrahydroisoquinoline derivatives:

| Compound Name | Unique Features |

|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Parent compound; lacks dimethyl substitution |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Contains a single methyl group; less potent effects |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group alters biological activity significantly |

The specific substitution pattern in 1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride enhances its neuroprotective properties compared to these similar compounds.

Synthesis and Applications

The synthesis of 1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through various methods including reduction and substitution reactions. Its applications extend beyond neuroprotection; it is being explored for potential use in treating depression and anxiety disorders due to its modulatory effects on neurotransmitters.

Propiedades

IUPAC Name |

1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-8-3-4-11-9(2)12-6-5-10(11)7-8;/h3-4,7,9,12H,5-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHFYFCYJQQLDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C=C(C=C2)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.